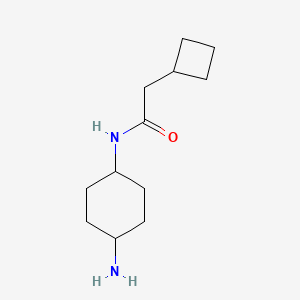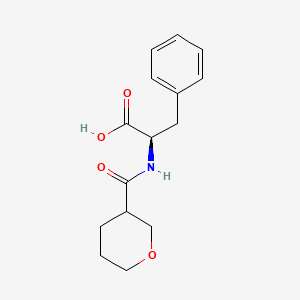
N-(4-aminocyclohexyl)-2-cyclobutylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-aminocyclohexyl)-2-cyclobutylacetamide (ACHC) is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a cyclic analog of gabapentin, which is a medication used to treat epilepsy and neuropathic pain. ACHC has been found to possess anticonvulsant and analgesic properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of N-(4-aminocyclohexyl)-2-cyclobutylacetamide is not fully understood, but it is believed to act on the alpha-2-delta subunit of voltage-gated calcium channels. This results in a reduction in the release of neurotransmitters, which can help to prevent seizures and reduce pain.
Biochemical and Physiological Effects:
N-(4-aminocyclohexyl)-2-cyclobutylacetamide has been shown to have a number of biochemical and physiological effects. In animal studies, it has been found to increase the levels of GABA in the brain, which is a neurotransmitter that has inhibitory effects. It has also been shown to reduce the levels of glutamate, which is a neurotransmitter that has excitatory effects. These effects could help to prevent seizures and reduce pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-aminocyclohexyl)-2-cyclobutylacetamide is that it is relatively easy to synthesize, which makes it a useful compound for laboratory experiments. It has also been found to have low toxicity, which means that it is unlikely to cause harm to experimental animals. However, one limitation of N-(4-aminocyclohexyl)-2-cyclobutylacetamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Direcciones Futuras
There are several potential future directions for research on N-(4-aminocyclohexyl)-2-cyclobutylacetamide. One possibility is to investigate its potential as a treatment for other neurological disorders, such as anxiety and depression. Another direction is to explore its potential as a treatment for chronic pain, either alone or in combination with other drugs. Finally, further research is needed to fully understand the mechanism of action of N-(4-aminocyclohexyl)-2-cyclobutylacetamide, which could help to identify new targets for drug development.
Métodos De Síntesis
The synthesis of N-(4-aminocyclohexyl)-2-cyclobutylacetamide involves the reaction of cyclobutanone with cyclohexylamine, followed by the addition of acetic anhydride. The resulting product is then treated with hydrogen gas in the presence of a palladium catalyst to yield N-(4-aminocyclohexyl)-2-cyclobutylacetamide. The synthesis of N-(4-aminocyclohexyl)-2-cyclobutylacetamide is a relatively simple process, which makes it an attractive target for further research.
Aplicaciones Científicas De Investigación
N-(4-aminocyclohexyl)-2-cyclobutylacetamide has been the subject of numerous scientific studies, which have investigated its potential applications in the treatment of various neurological disorders. In particular, N-(4-aminocyclohexyl)-2-cyclobutylacetamide has been found to possess anticonvulsant properties, making it a potential treatment for epilepsy. It has also been shown to have analgesic effects, which could make it useful in the management of chronic pain.
Propiedades
IUPAC Name |
N-(4-aminocyclohexyl)-2-cyclobutylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c13-10-4-6-11(7-5-10)14-12(15)8-9-2-1-3-9/h9-11H,1-8,13H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMAFJLSSTYSGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(=O)NC2CCC(CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-4-methyl-2-[(2-methyl-1,3-thiazole-5-carbonyl)amino]pentanoic acid](/img/structure/B6629558.png)
![(2R)-2-[(2-fluoro-4-methoxybenzoyl)amino]-4-methylpentanoic acid](/img/structure/B6629559.png)
![(2R)-3-phenyl-2-[2-(1,2,4-triazol-1-yl)propanoylamino]propanoic acid](/img/structure/B6629564.png)
![(2R)-2-[[2-(oxan-2-yl)acetyl]amino]-3-phenylpropanoic acid](/img/structure/B6629568.png)

![(2R)-2-(bicyclo[4.1.0]heptane-7-carbonylamino)-3-phenylpropanoic acid](/img/structure/B6629584.png)
![(2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B6629589.png)
![(2R)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]butanoic acid](/img/structure/B6629604.png)
![(2S)-2-[(5-chloropyridine-2-carbonyl)amino]-2-phenylacetic acid](/img/structure/B6629611.png)
![(2S)-2-[(2-oxo-1H-pyridine-4-carbonyl)amino]-2-phenylacetic acid](/img/structure/B6629620.png)
![N-(4-aminocyclohexyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B6629642.png)

![3,9-Diazabicyclo[4.2.1]nonan-3-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B6629658.png)
